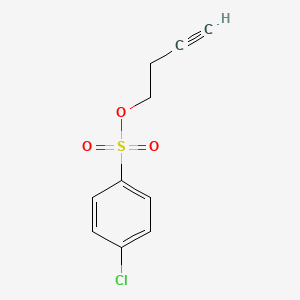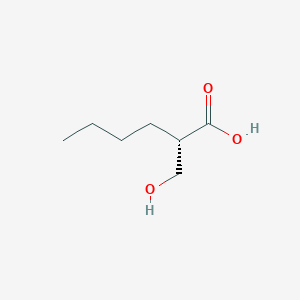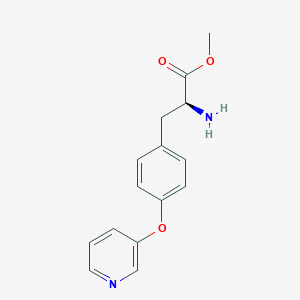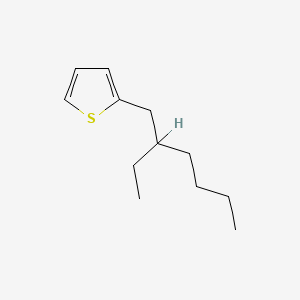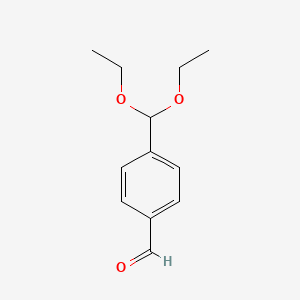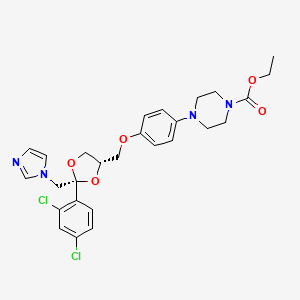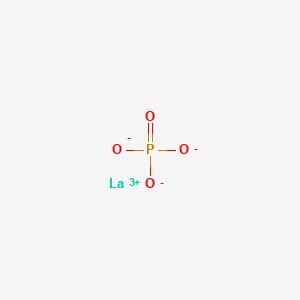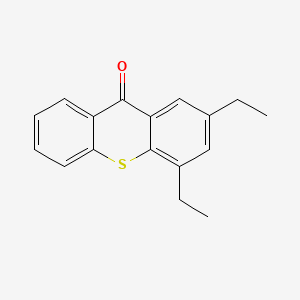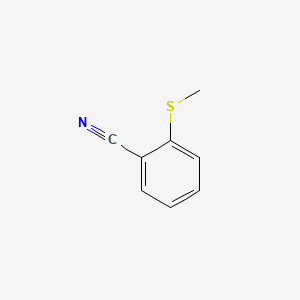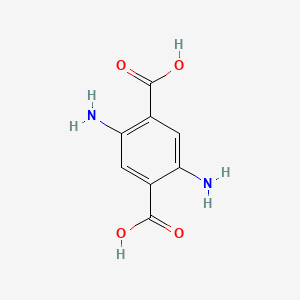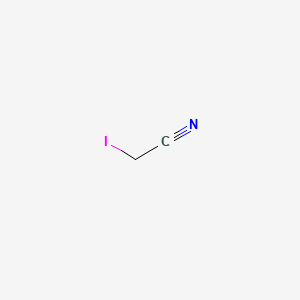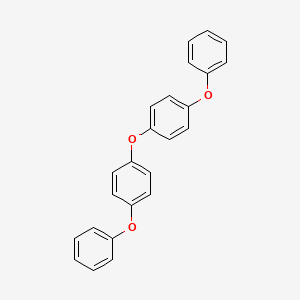
Bis(p-phenoxyphenyl) ether
Vue d'ensemble
Description
Bis(p-phenoxyphenyl) ether is an organic synthetic compound with the molecular formula C24H18O3 . It is also known by other names such as 4,4’-oxybis(phenoxybenzene), 1-Phenoxy-4-(4-phenoxyphenoxy)benzene, and 1,1’-Oxybis(4-phenoxybenzene) .
Molecular Structure Analysis
The molecular structure of Bis(p-phenoxyphenyl) ether consists of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 354.4 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is GQGTXJRZSBTHOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Bis(p-phenoxyphenyl) ether has a molecular weight of 354.4 g/mol . It has a computed XLogP3 value of 7.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds . Its topological polar surface area is 27.7 Ų .
Applications De Recherche Scientifique
Polymer Research
- Field : Polymer Research
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the synthesis of co-polyarylates containing m-aryl ether units. These co-polyarylates are synthesized from bisphenol A, 1,3-bis (4’-formylchloridephenoxy)benzene, and terephthaloyl chloride via interfacial polycondensation .
- Methods and Procedures : The structure and properties of the co-polyarylates are characterized using infrared spectra, differential scanning calorimetry, thermogravimetric analyses, wide-angle x-ray diffraction, and solubility testing .
- Results : The introduction of asymmetry and flexible m-aryl ether units improves the solubility of the co-polyarylates. As the content of m-aryl ether unit increases, the crystallization ability of the polyarylate weakens, and the melting temperature shifts to a lower temperature .
Synthesis of m-Aryloxy Phenols
- Field : Organic Chemistry
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the synthesis of m-aryloxy phenols. These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods and Procedures : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring .
- Results : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Ultra-high-vacuum fluids
- Field : Material Science
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the production of ultra-high-vacuum fluids .
- Methods and Procedures : The specific methods and procedures for this application would depend on the exact type of ultra-high-vacuum fluid being produced .
- Results : The use of Bis(p-phenoxyphenyl) ether in ultra-high-vacuum fluids can improve their performance in various applications .
Polymer Electrolyte Membrane Water Electrolysis
- Field : Energy Materials Research
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the development of a proton exchange membrane for water electrolysis .
- Methods and Procedures : A series of multiblock copolymers composed of a hydrophilic block based on disulfonated bis(phenyulfonylphenyl) sulfone groups, and a hydrophobic block based on bis(p-phenoxyphenyl) ether groups is developed .
- Results : The as-synthesized membranes exhibit advantages including low swelling, high proton conductivity, good mechanical and thermal properties, high oxidative stability, and reduced hydrogen permeability .
Electronic Connector Lubricants
- Field : Material Science
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the production of electronic connector lubricants .
- Methods and Procedures : The specific methods and procedures for this application would depend on the exact type of electronic connector lubricant being produced .
- Results : The use of Bis(p-phenoxyphenyl) ether in electronic connector lubricants can improve their performance in various applications .
High-Temperature and Radiation-Resistant Lubricants
- Field : Material Science
- Application Summary : Bis(p-phenoxyphenyl) ether is used in the development of high-temperature and radiation-resistant lubricants .
- Methods and Procedures : The specific methods and procedures for this application would depend on the exact type of high-temperature and radiation-resistant lubricant being produced .
- Results : The use of Bis(p-phenoxyphenyl) ether in high-temperature and radiation-resistant lubricants can improve their performance in various applications .
Propriétés
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTXJRZSBTHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308249 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-phenoxyphenyl) ether | |
CAS RN |
3379-41-7 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




